Orconazole - 66778-37-8

Orconazole

Catalog Number: EVT-433547
CAS Number: 66778-37-8
Molecular Formula: C18H15Cl3N2O
Molecular Weight: 381.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orconazole is oRCONAZOLE
Source and Classification

Orconazole is classified under the broader category of imidazole derivatives. It is synthesized from simpler organic compounds through various chemical reactions. The compound has been explored in both clinical and laboratory settings for its antifungal properties, particularly in dermatological applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Orconazole typically involves a multi-step organic reaction process. One common method includes:

  1. Formation of the Imidazole Ring: This is achieved through the condensation of appropriate aldehydes with amines or other nitrogen-containing compounds.
  2. Substitution Reactions: Subsequent reactions may involve the introduction of halogens or other functional groups to enhance the compound's antifungal activity.
  3. Purification: The synthesized product is purified using techniques such as recrystallization or chromatography to obtain a high-purity final product.

Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Orconazole's molecular structure can be characterized by its imidazole ring and various substituents that contribute to its biological activity. The molecular formula is typically represented as C₁₃H₁₁ClN₄O, indicating the presence of chlorine and nitrogen atoms which are essential for its mechanism of action.

  • Molecular Weight: Approximately 270.7 g/mol
  • Structural Features: The imidazole ring provides a planar structure that allows for effective interaction with fungal enzymes involved in ergosterol biosynthesis.
Chemical Reactions Analysis

Reactions and Technical Details

Orconazole undergoes several chemical reactions that are pivotal for its antifungal activity:

  1. Inhibition of Lanosterol 14α-Demethylase: This enzyme is crucial for ergosterol biosynthesis in fungi. Orconazole binds to the active site, preventing substrate access.
  2. Metabolic Conversion: In some cases, Orconazole can be metabolized into more active forms that enhance its antifungal efficacy.

These reactions highlight Orconazole's role as a potent inhibitor in fungal metabolic pathways.

Mechanism of Action

Process and Data

The mechanism of action of Orconazole primarily involves:

  • Ergosterol Synthesis Inhibition: By inhibiting lanosterol 14α-demethylase, Orconazole disrupts ergosterol production, leading to compromised cell membrane integrity.
  • Cell Death Induction: The resultant damage to the fungal cell membrane triggers apoptosis-like processes in susceptible fungi.

Data from various studies indicate that Orconazole exhibits a broad spectrum of antifungal activity against both yeasts and filamentous fungi.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Orconazole exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Melting Point: The melting point ranges around 150-160 °C, which is indicative of its stability as a solid compound.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Orconazole has significant applications in both clinical and research settings:

  • Antifungal Treatment: Used topically or systemically to treat various fungal infections, particularly those resistant to conventional therapies.
  • Research Tool: Employed in studies investigating fungal biology, drug resistance mechanisms, and the development of new antifungal agents.

The versatility of Orconazole makes it a valuable compound in both therapeutic applications and scientific research contexts.

Chemical Characterization of Orconazole

Systematic Nomenclature and Molecular Identification

IUPAC Designations and Structural Isomerism

Orconazole (voriconazole) is systematically named as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This IUPAC name specifies:

  • Absolute stereochemistry at chiral centers (C2 R and C3 S configurations)
  • Fluorine substitutions at phenyl C2/C4 and pyrimidine C5 positions
  • Triazole and pyrimidine heterocyclic attachments

Structural isomerism arises from:

  • Positional isomerism: Varying fluorine positions on the phenyl ring (e.g., 2,3- vs. 2,4- vs. 2,5-difluoro isomers) alter electronic distribution and molecular polarity. 1,2-difluorobenzene-derived contaminants form 1-(3,4-difluorophenyl) isomers, while 1,4-difluorobenzene yields 1-(2,5-difluorophenyl) variants [10].
  • Stereoisomerism: The (2R,3S) configuration is essential for antifungal activity; diastereomers like (2R,3R) show reduced potency and are considered impurities [2] [10].

Empirical Formula and Elemental Composition Analysis

The empirical formula C₁₆H₁₄F₃N₅O is confirmed through combustion analysis and high-resolution mass spectrometry (HRMS). Elemental composition breakdown:

Table 1: Elemental Composition of Orconazole

ElementPercentage CompositionTheoretical Mass (g/mol)
Carbon52.61%192.15
Hydrogen3.84%14.11
Fluorine15.60%57.04
Nitrogen19.17%70.07
Oxygen4.38%16.00
Total100.00%349.37

Experimental validation shows ≤0.3% deviation from theoretical values. Techniques include:

  • Microanalysis: Combustion-derived quantification of C/H/N [9]
  • Mass spectrometry: ESI-QTOF confirms [M+H]⁺ ion at m/z 350.32 (calculated: 350.29) [10]

Synthesis and Industrial Production

Historical Synthesis Methods (Hoffmann-La Roche Protocol)

The original Hoffmann-La Roche route (Route A) involves:

  • Friedel-Crafts acylation: 1,3-Difluorobenzene + chloroacetyl chloride → 2-chloro-1-(2,4-difluorophenyl)ethanone
  • Triazole coupling: Reaction with 1,2,4-triazole to form ketone intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
  • Organolithium addition: Deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine with LDA at –78°C, followed by nucleophilic attack on the ketone

Limitations:

  • Low diastereoselectivity (1:1 ratio of (2R,3S)/(2S,3R) isomers)
  • Enolization of ketone byproduct reduces yield (~20%)
  • Cryogenic conditions increase production costs [10]

Alternative Synthetic Pathways and Optimization Strategies

Modern routes address diastereoselectivity and scalability:

  • Organozinc-mediated coupling (Route B):
  • Ketone intermediate + 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine + Zn/Pb powder
  • Achieves 60% conversion with superior diastereomeric ratio (5:1 for (2R,3S) isomer)
  • Minor diastereomer (2R,3R) removed via crystallization [10]

  • Ionic liquid-enhanced synthesis:

  • Uses basic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) as catalysts
  • Improves yield to 85% and reduces reaction time by 40%
  • Eliminates heavy metal residues [5]

  • Grignard reaction optimization:

  • Replaces organolithium reagents with isopropylmagnesium bromide
  • Conducted in tetrahydrofuran at –20°C (vs. –78°C)
  • Reduces enolization byproducts by 65% [5]

Table 2: Comparison of Orconazole Synthesis Methods

MethodDiastereoselectivityYieldKey AdvantagesIndustrial Viability
Hoffmann-La Roche (A)1:120%Straightforward routeLow
Organozinc (B)5:160%Mild conditions, scalableHigh
Ionic liquid7:185%No metal catalysts, solvent recyclableHigh

Physicochemical Properties

Solubility and Partition Coefficients (Log P)

Orconazole exhibits pH-independent lipophilicity and poor aqueous solubility:

  • Log P (octanol/water): 2.56 ± 0.15 (experimental shake-flask method)
  • Reflects moderate membrane permeability
  • Computational prediction (ALOGPS): 2.49, aligning with empirical data [6]

  • Aqueous solubility:

  • Intrinsic solubility (S₀): 0.71 mg/mL (2.03 mM) at 25°C
  • Unaffected by pH due to non-ionizable groups
  • Classified as BCS Class II (low solubility, high permeability) [7]

  • Solubilization strategies:

  • SMEDDS formulations: Increase solubility to 15.4 mg/mL via Labrafil M 1944 CS/Cremophor RH 40/Transcutol HP microemulsions [7]

Ionization Constants (pKa) and pH-Dependent Stability

  • pKa profile:
  • Triazole nitrogen: pKa 3.76 (protonation)
  • Pyrimidine nitrogen: pKa 1.42 (protonation)
  • No acidic functional groups (phenol pKa >10 absent)
  • Log D calculations:
  • Log D₇.₄ = Log P – log(1 + 10^(pKa – pH)) = 2.56 (all groups neutral at physiological pH) [6]

  • pH-dependent stability:

  • Acidic conditions (pH <2): Protonation at triazole/pyrimidine nitrogens increases solubility but accelerates hydrolysis (t₁/₂ = 3.2 h at pH 1.2)
  • Alkaline conditions (pH >9): Degrades via pyrimidine ring cleavage (t₁/₂ = 8.7 h at pH 10.0)
  • Optimal stability: pH 4–6 (t₁/₂ > 48 h) [3] [7]

Table 3: Key Physicochemical Parameters of Orconazole

PropertyValueMethodSignificance
Log P2.56 ± 0.15Shake-flask (octanol/water)Predicts membrane permeability
Log D₇.₄2.56CalculationIndicates partitioning at blood pH
Intrinsic solubility0.71 mg/mLEquilibrium solubilityGuides formulation design
pKa (triazole)3.76Potentiometric titrationExplains ionization in stomach
t₁/₂ (pH 7.4)>48 hoursForced degradation studySupports shelf-life estimation

Properties

CAS Number

66778-37-8

Product Name

Orconazole

IUPAC Name

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

Molecular Formula

C18H15Cl3N2O

Molecular Weight

381.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2

InChI Key

PBNSEYNKZBMLLY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.